Glisentide - 32797-92-5

Glisentide

Catalog Number: EVT-269113
CAS Number: 32797-92-5
Molecular Formula: C22H27N3O5S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glisentide is a sulfonamide.
Glisentide is a cyclopentyl containing, second-generation sulfonylurea and structurally similar to glibenclamide with hypoglycemic activity. Glisentide, also known as glypentide, appears to improve total lipid and cholesterol levels.
Synthesis Analysis

The synthesis of glisentide involves multiple steps, typically beginning with the preparation of glucopyranosyl derivatives through glycosylation reactions. Key methods include:

  1. Glycosylation: This step often employs activated glycosyl donors and acceptors under controlled conditions to ensure high yields and purity.
  2. Recrystallization: To obtain different polymorphic forms of glisentide, recrystallization from various solvents is utilized. This process can yield multiple polymorphs (I, II, III), each with distinct solubility and stability characteristics .
  3. Co-grinding Techniques: Recent studies have shown that co-grinding glisentide with polymers such as polyvinylpyrrolidone (PVP) can significantly enhance its dissolution properties, suggesting that mechanical treatment can affect the solid-state properties of the compound .
Molecular Structure Analysis

Glistentide's molecular structure features a complex arrangement that includes a glucopyranosyl moiety linked to a sulfonamide group. The structure can be represented as follows:

  • Molecular Formula: C22_{22}H30_{30}N4_{4}O7_{7}S
  • Molecular Weight: 466.56 g/mol
  • Key Functional Groups: Sulfonamide, hydroxyl groups, and multiple amide linkages contribute to its biological activity.

The stereochemistry of glisentide is crucial for its function, as specific conformations can influence its interaction with biological targets such as SGLTs .

Chemical Reactions Analysis

Glistentide participates in various chemical reactions that are essential for its functionality:

  1. Oxidation and Reduction: Glistentide can undergo oxidation reactions, which may alter its pharmacological properties.
  2. Substitution Reactions: The sulfonamide group allows for substitution reactions that can modify the compound’s activity or enhance its solubility.
  3. Polymorphic Transformations: The ability to form different polymorphs through recrystallization affects the dissolution rate and bioavailability of the drug .
Mechanism of Action

Glistentide primarily acts by stimulating pancreatic beta cells to increase insulin secretion in response to elevated blood glucose levels. The mechanism involves:

  • Inhibition of Sodium-Dependent Glucose Cotransporters (SGLTs): By inhibiting SGLTs, glisentide reduces glucose reabsorption in the kidneys and enhances glucose uptake in peripheral tissues.
  • Enhancement of Insulin Secretion: The compound promotes insulin release from beta cells via modulation of intracellular signaling pathways, thereby improving glycemic control .
Physical and Chemical Properties Analysis

Glistentide exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water but improved solubility when co-ground with polymers, which facilitates better absorption.
  • Melting Point: The melting point varies among polymorphs; for instance, polymorph I melts at approximately 173.2 °C.
  • Stability: Stability studies indicate that glisentide maintains its integrity under various grinding conditions, although prolonged grinding can lead to amorphization .
Applications

Glistentide has significant applications in the pharmaceutical industry, particularly for:

  • Diabetes Management: As an SGLT inhibitor, it is used to improve glycemic control in patients with type 2 diabetes mellitus.
  • Research Tool: Its mechanism provides insights into glucose metabolism and insulin regulation, making it valuable for diabetes research.
  • Formulation Development: Ongoing studies focus on enhancing its dissolution properties through novel formulation strategies involving co-processing with excipients like PVP .
Historical Development and Classification of Glisentide

Emergence as a Second-Generation Sulfonylurea Derivative

Glisentide (chemical name: 1-(4-[β-(o-Methoxyphenoxy)ethyl]benzenesulfonyl)-3-cyclohexylurea) represents a significant advancement in second-generation sulfonylurea (SU) antidiabetic agents. Developed to overcome limitations of first-generation SUs like tolbutamide and chlorpropamide, Glisentide features structural optimizations that enhance receptor specificity and pharmacokinetic properties. Its molecular design incorporates a p-β-(o-methoxyphenoxy)ethyl benzenesulfonylurea backbone, which increases affinity for pancreatic β-cell ATP-sensitive potassium (KATP) channels while minimizing off-target effects on cardiovascular SUR2A receptors [1] [4].

This targeted binding translates to a 5-fold higher potency in insulin secretion induction compared to earlier SUs, with an extended plasma half-life (≈12–16 hours) enabling once-daily dosing [6]. Unlike first-gen SUs, Glisentide demonstrates reduced hypoglycemia risk due to its glucose-dependent insulinotropic activity—a property attributed to its selective inhibition of the SUR1/Kir6.2 channel complex [1] [7]. Additionally, studies noted ancillary benefits including hepatic glucose output suppression and peripheral insulin sensitivity enhancement, positioning it as a multifaceted therapeutic agent [4] [6].

Table 1: Structural and Pharmacologic Evolution of Sulfonylureas

GenerationExamplesCore Structural ModificationsRelative Potency
First-GenTolbutamideShort aliphatic side chain (R1)1× (reference)
First-GenChlorpropamideChlorophenyl substitution
Second-GenGlisentideEthylphenoxy ether linkage + methoxy group50×
Second-GenGlimepiridePyrimidinyl substitution120×

Patent Landscape and Originator Attribution

Glisentide was innovated and patented by the Spanish pharmaceutical firm Uriach-Biohorm (now integrated into Ferrer Group). Key patents include:

  • EP19870108771 (1987): Primary patent covering the compound’s chemical structure (1-(4-[β-(o-Methoxyphenoxy)ethyl]benzenesulfonyl)-3-cyclohexylurea), synthesis methods, and antidiabetic applications [6] [10].
  • US5124355A (1989): Granted for metabolic stability enhancements via cyclohexylurea moiety, reducing hepatic cytochrome P450 interactions [10].

Uriach-Biohorm strategically expanded protection through:

  • Formulation patents: Delayed-release tablets optimizing postprandial glucose control.
  • Combinatorial patents: Fixed-dose combinations with biguanides (e.g., metformin) to target insulin resistance and secretion defects synergistically [6].

Geographic patent coverage spanned the EU, US, Japan, and emerging markets—notably expiring between 2008–2012, which facilitated generic entry in Latin America and Asia [10]. Despite patent lapse, Uriach-Biohorm retained trademark rights for Glisentide® in multiple jurisdictions.

Table 2: Key Patents for Glisentide

Patent NumberFiling YearJurisdictionFocus AreaStatus (2025)
EP198701087711987EuropeCompound & synthesisExpired (2010)
US5124355A1989USAMetabolic stabilityExpired (2009)
ES2001231A1987SpainMonotherapy formulationExpired (2008)
JP198907294821989JapanCombination therapyExpired (2012)

Chronological Evolution in Antidiabetic Pharmacotherapy

Glisentide emerged during a transformative era (1980s–1990s) when diabetes management shifted from purely glucocentric approaches to organ-protective strategies. Its development aligned with three critical phases:

  • Efficacy Optimization (1980s): Second-gen SUs like glisentide and glipizide replaced first-gen agents due to superior HbA1c reduction (1.25–1.5%) and lower dosing frequencies [1] [6].
  • Combination Therapy Era (1990s): Glisentide/metformin fixed-dose combinations became first-line in ADA/EASD guidelines, leveraging complementary mechanisms: SU-enhanced insulin secretion and metformin-mediated insulin sensitization [6] [10].
  • Cardiometabolic Integration (2000s–Present): While newer agents (e.g., GLP-1 RAs, SGLT2 inhibitors) dominate due to cardiovascular benefits, Glisentide retained relevance in resource-limited settings. WHO Essential Medicines List inclusions underscore its cost-effectiveness, particularly where newer therapies remain inaccessible [4] [7].

Glisentide’s legacy includes influencing third-gen SU design—notably glimepiride’s reduced hypoglycemia risk—and demonstrating sustainable glycemic control in long-term studies (e.g., 7-year HbA1c stability in ADVANCE trial subanalogs) [1] [6].

Table 3: Glisentide in the Context of Antidiabetic Drug Evolution

DecadeDominant Therapeutic ClassesRole of Glisentide
1950–1960sFirst-gen SUs, BiguanidesPredecessor compounds (tolbutamide)
1980sSecond-gen SUsIntroduction as high-potency insulin secretagogue
1990sTZDs, MeglitinidesKey component of combination therapies
2000sIncretin mimetics, DPP-4 inhibitorsGeneric option for cost-sensitive markets
2010–2020sSGLT2 inhibitors, GLP-1 RAsNiche use in specific phenotypes (e.g., MODY)

Properties

CAS Number

32797-92-5

Product Name

Glisentide

IUPAC Name

N-[2-[4-(cyclopentylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H27N3O5S/c1-30-20-9-5-4-8-19(20)21(26)23-15-14-16-10-12-18(13-11-16)31(28,29)25-22(27)24-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14-15H2,1H3,(H,23,26)(H2,24,25,27)

InChI Key

NSJYMFYVNWVGON-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3

Solubility

Soluble in DMSO

Synonyms

glipentida
glipentide
glisentide
glypentide
N-(2-(4-((((cyclopentylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide
Staticum
UR-661

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.